Cas no 108783-73-9 (4-(5-phenyl-1,3-oxazol-2-yl)benzoic Acid)

4-(5-phenyl-1,3-oxazol-2-yl)benzoic Acid structure
108783-73-9 structure
Product Name:4-(5-phenyl-1,3-oxazol-2-yl)benzoic Acid
CAS No:108783-73-9
MF:C16H11NO3
MW:265.263444185257
CID:1190198
PubChem ID:4738038
Update Time:2025-04-20

4-(5-phenyl-1,3-oxazol-2-yl)benzoic Acid Chemical and Physical Properties

Names and Identifiers

    • 4-(5-phenyl-1,3-oxazol-2-yl)benzoic Acid
    • SureCN12887894
    • AC1NHCPT
    • 2-(4-Carboxyphenyl)-5-phenyloxazole
    • ACMC-20mbsg
    • Benzoic acid, 4-(5-phenyl-2-oxazolyl)-
    • AKOS002665168
    • 4-(5-phenyl-oxazol-2-yl)-benzoic acid
    • CTK0D6158
    • 4-&lt
    • 5-Phenyl-oxazol-2-yl&gt
    • -benzoesaeure
    • 2-(p-carboxyphenyl)-5-phenyloxazole
    • SureCN12887894; AC1NHCPT; 2-(4-Carboxyphenyl)-5-phenyloxazole; ACMC-20mbsg; Benzoic acid, 4-(5-phenyl-2-oxazolyl)-; AKOS002665168; 4-(5-phenyl-oxazol-2-yl)-benzoic acid; CTK0D6158; 4-< 5-Phenyl-oxazol-2-yl> -benzoesaeure; 2-(p-carboxyphenyl)-5-phenyloxazole;
    • DTXSID10406175
    • 108783-73-9
    • SCHEMBL12887894
    • Inchi: 1S/C16H11NO3/c18-16(19)13-8-6-12(7-9-13)15-17-10-14(20-15)11-4-2-1-3-5-11/h1-10H,(H,18,19)
    • InChI Key: PGOGNGOHXADTHK-UHFFFAOYSA-N
    • SMILES: O1C(C2C=CC(C(=O)O)=CC=2)=NC=C1C1C=CC=CC=1

Computed Properties

  • Exact Mass: 265.07389321g/mol
  • Monoisotopic Mass: 265.07389321g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 333
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 63.3Ų
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